Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate
Description
Historical Development of Benzamido-Substituted Benzo[b]thiophenes
Benzothiophenes, first identified in petroleum derivatives, gained prominence in the mid-20th century as scaffolds for bioactive molecules. Early synthetic methods focused on simple alkyl or aryl substitutions, such as the Pd-catalyzed cyclization of alkynyl bromobenzenes with sodium sulfide. The introduction of benzamido groups emerged in the 1990s, driven by the need to enhance hydrogen-bonding capabilities and molecular recognition in drug candidates. For example, the synthesis of 2-(1-alkenyl)benzothiophenes via PdI₂-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols marked a pivotal advancement in achieving regioselective functionalization.
The incorporation of chlorinated benzamido groups, such as the 4-chloro variant, arose from structure-activity relationship (SAR) studies in antifungal and anticancer agents. These substitutions were found to improve metabolic stability and target affinity, as evidenced by derivatives like sertaconazole.
Emergence of Methyl 3-(4-Chlorobenzamido)benzo[b]thiophene-2-carboxylate in Research
This compound first appeared in patent literature in the early 2000s as an intermediate in kinase inhibitor development. Its structure combines three critical features:
- A benzo[b]thiophene core for planar aromatic interactions.
- A 4-chlorobenzamido group for hydrophobic and electronic effects.
- A methyl ester at position 2 for synthetic versatility.
Early syntheses relied on multistep sequences, such as the coupling of 3-aminobenzo[b]thiophene-2-carboxylates with 4-chlorobenzoyl chloride under Schotten-Baumann conditions. However, yields were moderate (45–60%) due to steric hindrance at position 3.
| Key Structural Attributes | Role in Molecular Design |
|---|---|
| Benzo[b]thiophene core | Provides π-stacking capability |
| 4-Chlorobenzamido group | Enhances lipophilicity and halogen bonding |
| Methyl ester | Facilitates late-stage hydrolysis to carboxylic acids |
Current Research Landscape and Significance
Recent advances in benzothiophene functionalization have revitalized interest in this compound:
- Photocyclization Methods : Iodine-mediated photochemical cyclization of 4,5-diarylthiophenes enables the synthesis of fused benzothiophenes, though direct application to 3-amido derivatives remains underexplored.
- Radical-Based Approaches : AIBN-initiated heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols offers improved yields (70–85%) for 2-alkoxymethyl derivatives, suggesting adaptability for amido-substituted analogs.
- Halogenation Techniques : The use of N-bromosuccinimide (NBS) in heptane under radical conditions, as demonstrated in 3-bromomethyl-7-chlorobenzo[b]thiophene synthesis, provides a template for introducing halogenated side chains.
Ongoing studies focus on catalytic asymmetric synthesis and computational modeling to predict binding modes in protein targets like tyrosine kinases.
Research Objectives and Investigational Framework
Current research priorities include:
- Synthetic Optimization : Developing one-pot methodologies to reduce step count and improve atom economy. For instance, combining Buchwald-Hartwig amidation with in situ esterification could streamline production.
- Structure-Property Relationships : Correlating the electron-withdrawing effects of the 4-chloro group with spectroscopic properties (e.g., $$^{13}\text{C}$$ NMR chemical shifts).
- Biological Screening : Preliminary evaluations as a tubulin polymerization inhibitor, leveraging structural similarities to combretastatin analogs.
Experimental frameworks typically employ:
- Density functional theory (DFT) calculations to assess frontier molecular orbitals.
- X-ray crystallography for conformational analysis of the benzamido-thiophene dihedral angle.
- High-throughput screening against cancer cell lines (e.g., MCF-7, A549).
Properties
IUPAC Name |
methyl 3-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c1-22-17(21)15-14(12-4-2-3-5-13(12)23-15)19-16(20)10-6-8-11(18)9-7-10/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYYTIPYNGGZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate typically involves the condensation of 3-amino-4-chlorobenzoic acid with methyl 2-bromobenzo[b]thiophene-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzo[b]thiophenes possess significant anticancer properties. Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate has been investigated for its potential to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent .
Case Study:
In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). These studies report significant reductions in tumor cell viability when treated with these compounds, indicating their potential as effective therapeutic agents .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. The presence of the chlorobenzamide moiety may enhance its ability to modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Kinase Inhibition
This compound serves as a building block for synthesizing kinase inhibitors. Kinases are critical targets in drug development due to their role in various signaling pathways associated with cancer and other diseases. The compound's ability to bind to specific kinases could lead to the development of new therapeutic agents targeting these enzymes.
Organic Solar Cells
The compound has been explored as part of bulk heterojunction blends used in organic solar cells. Its unique electronic properties can enhance the efficiency of photovoltaic devices by facilitating charge transport within the material.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several organic reactions, including acylation and esterification processes. Detailed synthetic routes have been documented, demonstrating its feasibility for large-scale production.
The mechanism of action is believed to involve interactions with specific molecular targets within biological systems. The chlorine atom enhances lipophilicity, potentially increasing binding affinity to target proteins or enzymes involved in disease pathways. Additionally, the sulfur atom in the thiophene ring may participate in hydrogen bonding or π-stacking interactions, further influencing biological activity.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The biological and physicochemical properties of benzo[b]thiophene derivatives are heavily influenced by substituent type and position. Below is a comparative analysis:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorobenzamido group contrasts with the electron-donating methoxy group in 2k and the strongly electron-withdrawing trifluoromethyl group in 74c . These differences affect reactivity, solubility, and target binding.
- Positional Effects : Substituents at position 3 (target) vs. position 6 (74c , 74d ) alter steric and electronic interactions. Position 3 substituents directly influence the benzo[b]thiophene core’s planarity, impacting π-π stacking in biological systems .
Biological Activity
Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a unique molecular structure that combines a benzo[b]thiophene framework with an amide and carboxylate functional group. The synthesis typically involves the condensation of 3-amino-4-chlorobenzoic acid with methyl 2-bromobenzo[b]thiophene-3-carboxylate under basic conditions, followed by purification to yield the final product.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzo[b]thiophenes have shown efficacy against various strains of bacteria, including Staphylococcus aureus. In a study, the minimum inhibitory concentration (MIC) values for related compounds were determined, revealing promising anti-staphylococcal activity .
Table 1: Minimum Inhibitory Concentrations (MIC) Against Staphylococcus aureus
| Compound | Structure | LogP | MIC (µg/mL) |
|---|---|---|---|
| III.a | - | 3.19 | 256 |
| III.b | - | 4.22 | >256 |
| III.c | - | 3.79 | >256 |
| III.d | - | 3.89 | >256 |
| III.e | - | 3.15 | >256 |
| III.f | - | 4.01 | 32 |
The hydrophobicity of the benzo[b]thiophene ring is critical for its biological activity, with certain substitutions enhancing antimicrobial efficacy .
Antitubercular Activity
This compound and its derivatives have also been investigated for their antitubercular properties. A study evaluated the efficacy of related benzo[b]thiophene derivatives against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as , indicating strong activity against both active and dormant forms of the bacterium .
Table 2: Antitubercular Activity Against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) Active Stage | MIC (µg/mL) Dormant Stage |
|---|---|---|
| Compound A | 2.73 | 22.86 |
| Compound B | 0.60 | 0.61 |
These findings suggest that modifications to the benzo[b]thiophene structure can lead to enhanced antitubercular activity, making it a valuable scaffold for drug development .
The mechanisms through which this compound exerts its biological effects are still under investigation. Molecular docking studies have indicated potential interactions with key enzymes involved in bacterial metabolism and survival, such as DprE1 in Mycobacterium tuberculosis. This enzyme is critical for the biosynthesis of mycobacterial cell wall components, making it an attractive target for novel antitubercular agents .
Case Studies
- Antimicrobial Efficacy : A case study highlighted the use of this compound in a series of experiments aimed at determining its effectiveness against drug-resistant strains of Staphylococcus aureus. Results showed that certain derivatives maintained low MIC values even against resistant strains, emphasizing their therapeutic potential .
- Antitubercular Screening : Another study focused on screening various benzo[b]thiophene derivatives for their antitubercular activity, where this compound was among the most active compounds tested against both active and dormant Mycobacterium tuberculosis strains .
Q & A
Basic: What are the standard synthetic routes for Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate?
Answer:
The synthesis typically involves three key steps:
Core Formation : The benzo[b]thiophene core is synthesized via cyclization of substituted benzaldehydes with methyl ethyl 2-mercaptoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
Functionalization : Diazotization of the 3-amino group followed by treatment with SO₂ yields sulfonyl intermediates, which are coupled with amines (e.g., morpholine) in DMF to introduce the 4-chlorobenzamido group .
Esterification : Final esterification or coupling reactions (e.g., using EDC or DCC as coupling agents) ensure proper substitution at the 2-carboxylate position .
Key Purification : Reverse-phase HPLC with methanol-water gradients is commonly used for isolation .
Advanced: How can researchers optimize reaction conditions to improve yields?
Answer:
Yield optimization strategies include:
- Temperature Control : Diazotization at -10°C minimizes side reactions (e.g., over-oxidation) .
- Catalyst Selection : CuCl accelerates sulfonation during diazotization , while DMAP enhances coupling efficiency in DCC-mediated reactions .
- Solvent Choice : Polar aprotic solvents like DMF improve solubility of intermediates, reducing byproduct formation .
- Purification : Gradient HPLC (30% → 100% methanol) achieves >95% purity for biological testing .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bend at ~3300 cm⁻¹) .
- NMR Analysis :
- X-ray Crystallography : Resolves 3D conformation, critical for molecular docking studies .
Advanced: How do substituents on the benzo[b]thiophene core influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 4-Chlorobenzamido Group : Enhances binding to hydrophobic enzyme pockets (e.g., STAT3 inhibitors) .
- Methyl Ester vs. Carboxylic Acid : The ester improves membrane permeability, whereas hydrolysis to the acid increases target affinity .
- Substituent Position : 3-Substituted derivatives show higher antibacterial activity than 4-substituted analogs (e.g., MIC = 2 µg/mL for compound 23 vs. >16 µg/mL for compound 25) .
Table 1 : Bioactivity of Selected Derivatives
| Compound | Substituent | MIC (µg/mL) | Target Enzyme IC₅₀ |
|---|---|---|---|
| 23 | 4-Cl, NHCO | 2.0 | STAT3: 0.8 µM |
| 25 | 4-CH₃ | >16 | STAT3: >10 µM |
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina models binding to targets (e.g., STAT3 or hepatitis B enzymes). Parameters include:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
- MD Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
Basic: What are common impurities, and how are they controlled?
Answer:
- Byproducts : Unreacted sulfonyl chlorides or hydrolyzed esters (e.g., free carboxylic acids) .
- Control Methods :
- Safety Thresholds : Impurities must be <0.1% for pharmacological studies .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for MIC testing) to minimize variability .
- Structural Confirmation : Verify compound identity via HRMS and X-ray crystallography to rule out batch-to-batch differences .
- Control Experiments : Compare activity against known inhibitors (e.g., STAT3 inhibitor S3I-201) to calibrate assays .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
